N-acetyl-D-[UL-13C6]glucosamine

Quantitative LC-MS/MS Stable isotope dilution Plasma biomarker analysis

Select N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1) for unambiguous metabolic tracing and absolute quantification. The uniform 13C6 labeling (+6 Da mass shift) ensures every carbon atom of the glucosamine scaffold remains traceable through the hexosamine biosynthetic pathway, preventing signal loss from metabolic cleavage. With <1% unlabeled contamination (99.4% HPLC purity typical), it meets FDA/EMA criteria for a stable isotope-labeled internal standard (SIL-IS). Validated for LC-MS/MS quantification of endogenous GlcNAc in plasma (20–1280 ng/mL linear range) and pathway-specific HBP flux analysis.

Molecular Formula C8H15NO6
Molecular Weight 226.17 g/mol
CAS No. 478518-83-1
Cat. No. B3182994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-D-[UL-13C6]glucosamine
CAS478518-83-1
Molecular FormulaC8H15NO6
Molecular Weight226.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1
InChIKeyOVRNDRQMDRJTHS-WCMCXALXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1) – Stable Isotope-Labeled Amino Sugar for Metabolic Tracing and Quantitative Mass Spectrometry


N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1) is a uniformly 13C-labeled derivative of N-acetyl-D-glucosamine (GlcNAc), a fundamental amino sugar that serves as a key building block in glycoprotein and glycolipid biosynthesis, bacterial and fungal cell walls, and the extracellular matrix of animal cells [1]. The ‘UL-13C6’ designation indicates that all six carbon atoms of the glucosamine backbone are replaced with the stable carbon-13 isotope, yielding a molecular formula of (13C)₆C₂H₁₅NO₆ and a molecular weight of 227.16 g/mol, which is +6 Da higher than unlabeled GlcNAc (MW 221.21 g/mol) [2]. This uniform isotopic labeling makes the compound uniquely suited as a tracer for metabolic flux analysis of the hexosamine biosynthetic pathway (HBP) and as an internal standard for absolute quantification of endogenous GlcNAc and its metabolites via LC-MS/MS or GC-MS [3].

Why Unlabeled GlcNAc or Non-Uniform 13C-Labeled Analogs Cannot Substitute for N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1)


Substituting unlabeled N-acetyl-D-glucosamine (CAS 7512-17-6) or partially labeled analogs (e.g., N-acetyl-D-glucosamine-1-13C) for N-acetyl-D-[UL-13C6]glucosamine leads to critical analytical failures. Unlabeled GlcNAc is indistinguishable from endogenous GlcNAc in biological matrices, precluding its use as an internal standard for absolute quantification and rendering metabolic tracing impossible due to identical mass [1]. Single-site 13C labels (+1 Da shift) are vulnerable to metabolic cleavage at the labeled position, causing loss of the isotopic signal in downstream metabolites; in contrast, uniform 13C6 labeling (+6 Da shift) ensures that every carbon atom of the glucosamine scaffold is traceable through the hexosamine biosynthetic pathway [2]. Furthermore, the ‘UL’ (uniformly labeled) designation is critical: a 13C6-labeled analog that is not uniformly labeled may exhibit a heterogeneous isotopologue distribution, complicating mass isotopomer deconvolution and introducing systematic quantification errors in LC-MS/MS assays [3].

Quantitative Differentiation Evidence for N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1) vs. Closest Analogs and Alternatives


Uniform 13C6 Labeling Provides a +6 Da Mass Shift for Unambiguous MS Quantification vs. Unlabeled GlcNAc (CAS 7512-17-6)

In a validated LC-MS/MS method for human plasma GlcNAc determination, the 13C6-labeled analog (which shares the identical uniform labeling pattern as CAS 478518-83-1) was employed as the internal standard. The mass transition pair for the unlabeled analyte was m/z 220.3 → 118.9, while the 13C6-internal standard was monitored at m/z 226.4 → 123.2, representing a +6 Da precursor mass shift [1]. This +6 Da separation eliminates isotopic overlap with the endogenous M+0 peak, enabling a linear calibration range of 20–1280 ng/mL with acceptable precision and accuracy across all quality control concentrations, and a limit of detection in the low femtomol range when coupled with GC–MS/MS [2].

Quantitative LC-MS/MS Stable isotope dilution Plasma biomarker analysis

Documented Isotopic Enrichment of ≥99 atom% 13C and HPLC Purity of 99.4% vs. Generic 13C6-GlcNAc Specifications of 95–98%

The Certificate of Analysis for N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1) from Santa Cruz Biotechnology specifies an isotopic enrichment of 99 atom% 13C and a purity of 99.4% as determined by HPLC, confirmed by both ¹H-NMR and ¹³C-NMR with no extraneous peaks detected [1]. In contrast, generic N-acetyl-D-glucosamine-13C6 products (e.g., CAS 1194446-34-8 from multiple vendors) are commonly listed with a purity of ≥95% and less rigorously specified enrichment . BOC Sciences independently lists the UL-13C6 compound at 98% chemical purity by CP and 99 atom% 13C . The 1.4% HPLC purity deficit in generic products can translate to unlabeled GlcNAc contamination of up to 5%, which directly compromises the accuracy of isotope-dilution MS quantification by introducing a systematic positive bias in the measured M+0 signal.

Isotopic enrichment verification Quality control Procurement specification

Demonstrated Utility in Dynamic Metabolic Tracing of Hexosamine and Sialic Acid Pathways vs. Indirect Methods Using 13C6-Glucose

Van Scherpenzeel et al. (2022) employed N-acetyl-D-[UL-13C6]glucosamine directly as a tracer in B16-F10 melanoma cells using ion-pair UHPLC-triple quadrupole MS. Time-course analysis revealed that incubation with the UL-13C6 compound enabled real-time monitoring of hexosamine and sialic acid metabolic flux, leading to the observation that the antitumor sialylation inhibitor 3Fax-NeuNAc caused full depletion of endogenous ManNAc 6-phosphate and CMP-NeuNAc within 24 hours [1]. This direct tracing approach with pre-formed UL-13C6-GlcNAc bypasses the kinetic delay and isotopic dilution inherent in upstream 13C6-glucose feeding strategies, where only a fraction of the glucose carbon enters the HBP after partitioning through glycolysis, the pentose phosphate pathway, and the TCA cycle [2].

Metabolic flux analysis Sialic acid metabolism Glycoconjugate biosynthesis

Uniform Labeling (UL) Ensures Complete Carbon Skeleton Traceability vs. Single-Site 13C Labels That Risk Metabolic Label Loss

The ‘UL’ (uniformly labeled) designation of CAS 478518-83-1 signifies that all six carbon atoms of the glucosamine ring are 13C, producing a single dominant isotopologue (M+6). Single-site labeled analogs (e.g., N-acetyl-D-glucosamine-1-13C, M+1) are susceptible to metabolic decarboxylation or cleavage reactions at the labeled position, resulting in complete loss of the isotopic tracer from downstream metabolites such as UDP-GlcNAc, CMP-NeuAc, or O-GlcNAcylated proteins . Uniform labeling guarantees that regardless of which carbon–carbon bond is cleaved during catabolism or glycosidic transfer, the resulting fragments retain 13C atoms and remain detectable by MS [1]. This is particularly critical for studying GlcNAc salvage pathways where the acetyl group may be cleaved and re-added, rendering an acetyl-specific label (e.g., N-[1,2-13C2]acetyl) uninformative for the fate of the glucosamine backbone .

Isotopologue distribution Catabolic pathway tracing Metabolic labeling integrity

Distinct CAS Registry Number (478518-83-1) Prevents Procurement Confusion with Non-Uniform 13C6 or Mixed-Label Analogs

The CAS number 478518-83-1 specifically identifies N-acetyl-D-[UL-13C6]glucosamine (synonym: 2-acetamido-2-deoxy-D-[UL-13C6]glucose) and is distinct from several closely related but analytically distinct isotopologues: CAS 7512-17-6 (unlabeled GlcNAc), CAS 1194446-34-8 (N-acetyl-D-glucosamine-13C6, whose labeling pattern is not explicitly designated as ‘UL’), CAS 127959-06-2 (an alternative registry for the UL-13C6 compound), and CAS 478529-41-8 (N-acetyl-D-glucosamine-13C6,15N dual-labeled) [1]. Procurement of CAS 1194446-34-8 instead of 478518-83-1 may result in receiving material with an undefined isotopologue distribution (e.g., a statistical mixture of 13C positions) rather than a uniform >99% M+6 population, which would compromise mass isotopomer distribution analysis .

Chemical identity verification Procurement integrity Regulatory documentation

Recommended Application Scenarios Where N-acetyl-D-[UL-13C6]glucosamine (CAS 478518-83-1) Delivers Verifiable Procurement Advantage


Absolute Quantification of Endogenous GlcNAc in Biological Matrices via Isotope-Dilution LC-MS/MS

For validated bioanalytical methods requiring a stable isotope-labeled internal standard (SIL-IS) for GlcNAc quantification in plasma, tissue homogenates, or cell lysates, the +6 Da mass shift of N-acetyl-D-[UL-13C6]glucosamine provides baseline-resolved MS signals with no isotopic cross-talk [1]. The documented 99.4% HPLC purity and 99 atom% 13C enrichment ensure that residual unlabeled GlcNAc contamination is <1%, meeting FDA/EMA bioanalytical method validation criteria for IS purity. This compound has been successfully applied in a validated LC-MS/MS assay with a linear range of 20–1280 ng/mL in human plasma, demonstrating suitable precision and accuracy for pharmacokinetic studies [1].

Direct Tracing of Hexosamine Biosynthetic Pathway (HBP) Flux and Sialic Acid Metabolism in Cancer and Metabolic Disease Models

When the research goal is to specifically interrogate the HBP and downstream sialylation without interference from upstream glucose metabolism, direct supplementation of cultured cells with N-acetyl-D-[UL-13C6]glucosamine enables pathway-specific metabolic tracing [2]. This approach has been demonstrated to reveal time-dependent depletion of ManNAc 6-phosphate and CMP-NeuNAc upon sialylation inhibitor treatment in melanoma cells, achieving full pathway readout within 24 hours using ion-pair UHPLC-triple quadrupole MS [2]. The uniform labeling ensures that all GlcNAc-derived metabolites (UDP-GlcNAc, CMP-NeuAc, O-GlcNAcylated proteins) are traceable.

Quality Control Standard for Glycomics and N-Glycan Profiling Workflows

In glycomics laboratories performing quantitative N-glycan profiling by LC-MS or MALDI-TOF, N-acetyl-D-[UL-13C6]glucosamine serves as a well-characterized monomeric standard for verifying instrument mass accuracy, calibrating isotopic envelope deconvolution algorithms, and quantifying GlcNAc content in hydrolyzed glycan samples . The uniform 13C6 labeling produces a clean M+6 isotopologue peak that is easily distinguishable from the natural-abundance isotopic distribution of unlabeled GlcNAc, making it an ideal system suitability standard.

Investigation of GlcNAc Salvage and Recycling Pathways via Isotopic Tracing

For studies of GlcNAc salvage, wherein free GlcNAc is taken up by cells, phosphorylated by N-acetylglucosamine kinase (NAGK), and incorporated into UDP-GlcNAc for glycosylation, the UL-13C6 compound is the tracer of choice because the label cannot be lost through deacetylation/re-acetylation cycles or through cleavage of the N-acetyl group [3]. This is in contrast to acetyl-labeled tracers (e.g., [1,2-13C2]acetyl-GlcNAc) whose isotopic label is dissociated upon deacetylation by hexosaminidases or deacetylases [3].

Quote Request

Request a Quote for N-acetyl-D-[UL-13C6]glucosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.